Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

TAAR1 agonist trace amine-associated receptor species selectivity

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a halogenated anthranilic acid derivative bearing a 2,2,2-trifluoroethylamino substituent at the ortho position and a chlorine atom at the para position of the benzoic acid ring. With a molecular formula of C9H7ClF3NO2, a molecular weight of 253.60 g/mol, and a computed XLogP3 of 5.1, this compound occupies a physicochemical space distinct from non-fluorinated or non-chlorinated anthranilic acid analogs, combining enhanced lipophilicity with hydrogen-bond donor/acceptor capabilities characteristic of its carboxylic acid and secondary amine moieties.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.61
CAS No. 1341457-94-0
Cat. No. B2806843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid
CAS1341457-94-0
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.61
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NCC(F)(F)F)C(=O)O
InChIInChI=1S/C9H7ClF3NO2/c10-5-1-2-6(8(15)16)7(3-5)14-4-9(11,12)13/h1-3,14H,4H2,(H,15,16)
InChIKeyQMGIXURKOGJEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid (CAS 1341457-94-0): What Procurement Teams Need to Know Before Sourcing This Fluorinated Anthranilic Acid Scaffold


4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid (CAS 1341457-94-0) is a halogenated anthranilic acid derivative bearing a 2,2,2-trifluoroethylamino substituent at the ortho position and a chlorine atom at the para position of the benzoic acid ring [1]. With a molecular formula of C9H7ClF3NO2, a molecular weight of 253.60 g/mol, and a computed XLogP3 of 5.1, this compound occupies a physicochemical space distinct from non-fluorinated or non-chlorinated anthranilic acid analogs, combining enhanced lipophilicity with hydrogen-bond donor/acceptor capabilities characteristic of its carboxylic acid and secondary amine moieties [1]. It is commercially available from multiple vendors at purities of ≥95% and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid: Why Generic Substitution Within the Anthranilic Acid Class Is Not Straightforward


Within the anthranilic acid family, even seemingly minor substituent changes—such as the position of a chlorine atom or the chain length of a fluoroalkyl group—can produce substantial shifts in target engagement, selectivity, and physicochemical properties [1]. The combination of a para-chloro substituent and a 2,2,2-trifluoroethylamino group at the ortho position creates a unique electronic environment that cannot be replicated by either the unsubstituted analog 2-(2,2,2-trifluoroethylamino)benzoic acid or by regioisomers such as 3-(2,2,2-trifluoroethylamino)benzoic acid [2]. The 4-chloro group modulates ring electronics and metabolic stability, while the trifluoroethyl moiety significantly increases lipophilicity (computed XLogP3 = 5.1) compared to methyl or ethyl analogs, affecting membrane permeability, protein binding, and in vivo pharmacokinetics in ways that are not predictable from single-variable substitutions [2]. As the quantitative evidence below demonstrates, procurement decisions based solely on core scaffold similarity—without verifying substituent-specific biological data—carry material risk of selecting a compound with divergent target affinity, selectivity profile, or physicochemical behavior.

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid: Quantitative Differentiation Evidence Against Key Analogs and Scaffold Comparators


TAAR1 Agonist Activity: Human vs. Mouse Species Selectivity Defines a Functional Differentiation Axis

In a head-to-head pharmacological evaluation, 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid exhibited pronounced species-dependent agonist activity at TAAR1. At human TAAR1, the compound showed an EC50 of 7,000 nM, whereas at mouse TAAR1 it displayed substantially higher potency with an EC50 of 97 nM, representing an approximately 72-fold difference in potency between the two orthologs [1][2]. This species-selectivity profile contrasts with certain close-in-class biguanide-based TAAR1 agonists (e.g., BIG2, BIG12–BIG14) reported in the same screening cascade, which tended to show more balanced human/mouse potency or preferential human activity [3].

TAAR1 agonist trace amine-associated receptor species selectivity GPCR screening

TAAR Subtype Selectivity: Functional Discrimination Between TAAR1 and TAAR5

The compound was profiled for agonist activity across TAAR subtypes. At mouse TAAR5, it demonstrated negligible activity with an EC50 > 10,000 nM, indicating at least a 103-fold selectivity window for mouse TAAR1 (EC50 = 97 nM) over mouse TAAR5 [1]. This degree of subtype discrimination is a critical differentiator when compared to non-selective TAAR ligands such as 3-iodothyronamine (T1AM), which activates both TAAR1 and TAAR5 with comparable potency, and to certain biguanide analogs that retain residual TAAR5 cross-reactivity [2].

TAAR5 subtype selectivity off-target profiling GPCR selectivity

Physicochemical Differentiation: Lipophilicity-Driven Property Differences vs. Non-Fluorinated and Regioisomeric Analogs

Computed physicochemical properties reveal that 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid possesses an XLogP3 of 5.1, a topological polar surface area (TPSA) of 49.3 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. By comparison, the non-chlorinated analog 2-(2,2,2-trifluoroethylamino)benzoic acid (CAS 20939-82-6) is predicted to have a lower XLogP3 (estimated ~3.5–4.0 based on chlorine removal), and regioisomers such as 3-(2,2,2-trifluoroethylamino)benzoic acid (CAS 1215366-23-6) have a TPSA of 49.3 Ų but altered intramolecular hydrogen-bonding capacity due to the meta-amino positioning . The XLogP3 of 5.1 places this compound near the upper boundary of drug-like lipophilicity, exceeding that of most approved oral drugs (median XLogP3 ≈ 2.5–3.5), which has implications for solubility, metabolic stability, and off-target binding.

lipophilicity XLogP3 physicochemical properties scaffold selection

GHS Hazard Profile: Safety Differentiation for Laboratory Procurement and Handling

According to ECHA C&L notifications, 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid carries GHS hazard classifications for Acute Toxicity (Oral, Category 4: H302), Skin Irritation (Category 2: H315), Eye Irritation (Category 2A: H319), and Specific Target Organ Toxicity–Single Exposure (Respiratory Tract Irritation, Category 3: H335) [1]. This hazard profile differs from the non-chlorinated analog 2-(2,2,2-trifluoroethylamino)benzoic acid, which carries an additional classification for dermal and inhalation toxicity (H312, H332), requiring more extensive personal protective equipment (PPE) and ventilation controls during handling . The absence of H312/H332 classifications for the 4-chloro derivative may simplify some laboratory handling requirements, though all standard chemical safety precautions remain essential.

GHS classification laboratory safety hazard assessment procurement compliance

Commercial Availability and Pricing Landscape: Cost-per-Gram Benchmarking Against Closest Analogs

At the time of this analysis, 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is available from multiple suppliers at ≥95% purity, with a representative list price of €297.00 for 25 mg (approximately €11.88/mg) and €1,110.00 for 250 mg (approximately €4.44/mg) . By contrast, the non-chlorinated analog 2-(2,2,2-trifluoroethylamino)benzoic acid is typically available at lower absolute and per-unit pricing through major distributors, reflecting its simpler synthesis and broader historical demand . The 3-substituted regioisomer (CAS 1215366-23-6) occupies an intermediate price tier, making the 4-chloro derivative the highest-cost entry in this trifluoroethylamino-benzoic acid series, consistent with the additional synthetic step required for para-chlorination .

procurement cost analysis commercial availability laboratory sourcing chemical supplier comparison

Scaffold Versatility: Access to Protected Derivatives for Peptide and Conjugate Synthesis

A key practical differentiation of the 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid scaffold is the availability of its Fmoc-protected derivative (CAS 2386869-39-0: 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2,2,2-trifluoroethyl)amino)benzoic acid), which enables direct incorporation into solid-phase peptide synthesis workflows . This Fmoc derivative retains the 4-chloro and 2-trifluoroethylamino pharmacophoric elements while providing a selectively deprotectable handle compatible with standard Fmoc/tBu SPPS protocols. By comparison, the non-chlorinated or regioisomeric trifluoroethylamino-benzoic acid analogs either lack commercially available Fmoc-protected variants or require custom synthesis, creating a practical barrier to their use in peptide conjugate libraries.

Fmoc protection solid-phase synthesis building block peptide chemistry

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid: Highest-Impact Application Scenarios Supported by Quantitative Evidence


Murine TAAR1 Pharmacology Studies Requiring a Species-Selective Agonist Tool Compound

Investigators studying trace amine-associated receptor 1 (TAAR1) function in mouse models will find this compound particularly valuable due to its 72-fold potency preference for murine over human TAAR1 (mouse EC50 = 97 nM vs. human EC50 = 7,000 nM) and its >103-fold selectivity over mouse TAAR5 (EC50 > 10,000 nM) [1][2]. This profile makes it a suitable tool for probing TAAR1-mediated behavioral, neurochemical, or metabolic endpoints in rodent studies where receptor-subtype selectivity and species-matched potency are critical. Researchers should note, however, that its weak human TAAR1 activity precludes direct translational extrapolation to human target engagement without additional SAR optimization [1].

Physicochemical Property-Driven Library Design and SAR Exploration

Medicinal chemistry teams building focused libraries around the anthranilic acid scaffold will benefit from the quantifiable physicochemical differentiation offered by the 4-chloro-2-trifluoroethylamino substitution pattern. With a computed XLogP3 of 5.1—substantially higher than non-chlorinated or non-fluorinated analogs—this compound provides a tool for systematically probing the lipophilicity-activity relationship within a congeneric series [3]. Its TPSA of 49.3 Ų and 2 HBD/6 HBA profile further support use as a reference point in permeability-solubility optimization campaigns where incremental lipophilicity adjustments are being evaluated [3].

Solid-Phase Peptide Conjugate Synthesis via Commercially Available Fmoc Building Block

For laboratories engaged in peptide-drug conjugate (PDC) development or encoded combinatorial library synthesis, the availability of the pre-formed Fmoc-protected derivative (CAS 2386869-39-0) eliminates the need for in-house protection and purification steps . This derivative retains the 4-chloro and 2,2,2-trifluoroethylamino groups while providing a base-labile Fmoc handle compatible with automated SPPS instruments. The alternative approach of sourcing the unprotected acid and performing Fmoc installation in-house adds 1–2 synthetic steps, consumes researcher time, and introduces variability in coupling efficiency, making the commercial Fmoc derivative the procurement-efficient choice for teams prioritizing throughput .

Comparative Safety Assessment in High-Throughput Screening Laboratories

Screening facilities evaluating trifluoroethylamino-benzoic acid analogs for automated liquid handling workflows may find the GHS hazard profile of this compound operationally advantageous. The absence of H312 (harmful in contact with skin) and H332 (harmful if inhaled) classifications—present in the non-chlorinated analog 2-(2,2,2-trifluoroethylamino)benzoic acid—may reduce the tier of engineering controls and PPE required during compound management [4]. However, all standard chemical hygiene practices remain mandatory, and institutional safety officers should make final determinations based on local risk assessments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.